molecular formula C9H9N3 B12830224 4-(1H-Imidazol-4-yl)-2-methylpyridine

4-(1H-Imidazol-4-yl)-2-methylpyridine

Cat. No.: B12830224
M. Wt: 159.19 g/mol
InChI Key: QSMRVGPBHZFLBV-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)-2-methylpyridine: is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-yl)-2-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyridine with imidazole under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-yl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the imidazole or pyridine rings .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-4-yl)-2-methylpyridine is unique due to the presence of both imidazole and pyridine rings in its structure. This dual-ring system provides distinct chemical and biological properties that are not observed in simpler compounds like imidazole or pyridine .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-2-methylpyridine

InChI

InChI=1S/C9H9N3/c1-7-4-8(2-3-11-7)9-5-10-6-12-9/h2-6H,1H3,(H,10,12)

InChI Key

QSMRVGPBHZFLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=CN=CN2

Origin of Product

United States

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